4-Methylaminorex, cis-(+/-)-

Monoamine transporter inhibition DAT/SERT selectivity ratio Psychostimulant profiling

4-Methylaminorex, cis-(+/-)- (4-MAR, CAS 75493-87-7) is a racemic mixture of the (4S,5R) and (4R,5S) cis stereoisomers of 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine, belonging to the 2-amino-5-aryloxazoline class. Originally developed by McNeil Laboratories as an appetite suppressant, its development was discontinued in favor of aminorex, which was later withdrawn due to links with fatal pulmonary hypertension.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 75493-87-7
Cat. No. B12785058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylaminorex, cis-(+/-)-
CAS75493-87-7
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1C(OC(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1
InChIKeyLJQBMYDFWFGESC-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylaminorex, cis-(+/-)- (CAS 75493-87-7): Procurement-Relevant Compound Identity and Regulatory Status


4-Methylaminorex, cis-(+/-)- (4-MAR, CAS 75493-87-7) is a racemic mixture of the (4S,5R) and (4R,5S) cis stereoisomers of 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine, belonging to the 2-amino-5-aryloxazoline class [1]. Originally developed by McNeil Laboratories as an appetite suppressant, its development was discontinued in favor of aminorex, which was later withdrawn due to links with fatal pulmonary hypertension [2]. 4-MAR is distinguished from its parent compound aminorex by a 4-methyl substitution on the oxazoline ring, and from its structural analog 4,4′-dimethylaminorex (4,4′-DMAR) by the absence of a para-methyl group on the phenyl ring, resulting in fundamentally different monoamine transporter selectivity profiles [3].

4-Methylaminorex, cis-(+/-)-: Why In-Class Substitution by Aminorex or 4,4′-DMAR Is Not Scientifically Justifiable


Within the aminorex class, compounds are not interchangeable due to profound differences in monoamine transporter selectivity that dictate divergent pharmacological and toxicological profiles. Substituting 4-MAR with aminorex changes the DAT/SERT inhibition ratio from 7.2 to >45, greatly reducing serotonergic activity [1]. Substituting with 4,4′-DMAR shifts the ratio to 0.4, converting the compound from a primarily dopaminergic/noradrenergic stimulant into a mixed serotonin-dopamine releaser with MDMA-like empathogenic activity and a distinct risk of serotonin syndrome at high doses [2]. Furthermore, the cis-(+/-)- racemate has markedly different pharmacokinetics from the trans isomer, with a 3–4-fold shorter elimination half-life and dramatically lower oral bioavailability (4–16% vs. 83%) [3]. These are not incremental differences; they represent entirely distinct pharmacological entities that cannot serve as surrogates for one another in analytical reference work, in vitro pharmacological screening, or in vivo behavioral studies.

4-Methylaminorex, cis-(+/-)-: Quantified Comparator-Based Evidence for Differentiated Scientific Selection


DAT/SERT Transporter Inhibition Selectivity Ratio: 4-MAR vs. 4,4′-DMAR and Aminorex

In HEK 293 cells expressing human monoamine transporters, 4-MAR exhibited a DAT/SERT inhibition potency ratio (IC50 SERT / IC50 DAT) of 7.2, indicating a predominantly dopaminergic/noradrenergic profile comparable to amphetamine [1]. In contrast, the para-methyl analog 4,4′-DMAR showed a ratio of 0.4, reflecting a mixed serotonergic/dopaminergic profile similar to MDMA [1]. In rat brain synaptosome release assays, the DAT/SERT ratio based on EC50 values was 31 for 4-MAR, 45 for aminorex, and 2 for 4,4′-DMAR [2], confirming that 4-MAR occupies an intermediate selectivity position within the aminorex class: substantially more DAT-selective than 4,4′-DMAR yet less DAT-selective than aminorex.

Monoamine transporter inhibition DAT/SERT selectivity ratio Psychostimulant profiling

Discriminative Stimulus Potency: Cis-(+/-)-4-MAR Optical Isomer ED50 Values vs. Amphetamine and Trans Isomer

In rats trained to discriminate 1 mg/kg S(+)-amphetamine from saline, the individual optical isomers of 4-methylaminorex were assessed for stimulus generalization. The cis isomers—cis(4S,5R) and cis(4R,5S)—yielded ED50 values of 1.2 mg/kg and 1.5 mg/kg, respectively, demonstrating full substitution for the amphetamine cue [1]. These values indicate that the racemic cis-(+/-)- mixture is approximately 3–5-fold less potent than the trans(4S,5S) isomer (ED50 = 0.25 mg/kg) and approximately 3-fold less potent than (+)-amphetamine (ED50 = 0.4 mg/kg) in this behavioral paradigm [1]. In a separate cocaine discrimination study, racemic cis-4-methylaminorex showed an ED50 of 5.2 μmol/kg, placing it between aminorex (0.8 μmol/kg) and cocaine (7.6 μmol/kg) in potency [2].

Drug discrimination ED50 Amphetamine generalization

Pharmacokinetic Differentiation: Cis-4-MAR Elimination Half-Life and Oral Bioavailability vs. Trans-4R,5R Isomer

In male Wistar rats, the pharmacokinetic profiles of the four 4-methylaminorex stereoisomers were characterized after intravenous, intraperitoneal, and oral administration [1]. The cis isomers (cis-4R,5S and cis-4S,5R) exhibited elimination half-lives of 35–42 minutes, comparable to trans-4S,5S but dramatically shorter than the trans-4R,5R isomer (118–169 minutes). Most critically for experimental design, the oral bioavailability of the cis isomers was only 4–16%, whereas trans-4R,5R achieved 83% oral bioavailability [1]. This 5–20-fold difference in oral bioavailability between cis and trans isomers demonstrates that stereochemistry, not merely the molecular formula, governs systemic exposure.

Pharmacokinetics Stereoisomer bioavailability Elimination half-life

Metabolic Stability of the Oxazoline Ring: 4-Methylaminorex vs. Aminorex

In a rat metabolism study using tritiated 4-methylaminorex (4-MAX) administered orally and intravenously at 10 mg/kg, no evidence was found for hydrolysis of the oxazoline ring to form a urea metabolite [1]. This stands in direct contrast to the demethylated congener aminorex, for which oxazoline ring hydrolysis to a urea has been documented [1]. The 4-methyl substitution on the oxazoline ring thus confers metabolic stabilization analogous to the α-methyl substitution in β-phenylethylamines, preventing a metabolic pathway that is active in aminorex. Instead, 4-MAR is primarily eliminated unchanged (60% of excreted drug), with minor pathways including deamination to 5-phenyl-4-methyl-2-oxazolidinone and aromatic hydroxylation [1].

Drug metabolism Oxazoline ring hydrolysis Metabolic pathway differentiation

Analytical Spectral Differentiation: Cis- vs. Trans-4-Methylaminorex by NMR, IR, MS, and UV

Complete spectral characterization of cis- and trans-4-methylaminorex established that the two diastereomers are unambiguously distinguishable by 13C-NMR, 1H-NMR, infrared (IR), mass spectrometry (MS), and ultraviolet (UV) spectroscopy [1]. Key differentiating features include distinct chemical shift patterns in the oxazoline ring proton and carbon resonances arising from the cis vs. trans ring junction geometry. Cis-4-methylaminorex is synthesized from erythro- norephedrine (phenylpropanolamine), while the trans isomer derives from threo- norpseudoephedrine, and the spectral signatures of each precursor are retained in the final cyclized product [1]. This comprehensive spectral atlas provides a reference standard-grade analytical fingerprint for forensic and quality control laboratories.

Forensic analytical chemistry Stereoisomer differentiation NMR spectroscopy

4-Methylaminorex, cis-(+/-)-: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Forensic Toxicology Reference Standard for Aminorex-Class Differentiation in Post-Mortem and Seized Drug Analysis

The unambiguous spectroscopic differentiation of cis-4-MAR from its trans isomer by NMR, IR, MS, and UV [1], combined with the distinct DAT/SERT selectivity ratio (7.2) that separates 4-MAR from both aminorex (DAT/SERT ratio >45) and 4,4′-DMAR (DAT/SERT ratio 0.4) [2], makes this compound an essential certified reference material for forensic laboratories. When unknown stimulant samples are encountered, the cis-(+/-)-4-MAR standard enables definitive identification against the full aminorex analogue panel, preventing misclassification that could have legal and public health consequences.

In Vitro Monoamine Transporter Pharmacology: Defining Structure-Activity Relationships at DAT, NET, and SERT

4-MAR serves as a critical tool compound for mapping the structure-activity landscape of the oxazoline class. Its intermediate DAT/SERT inhibition ratio (IC50-based = 7.2; EC50-based = 31) relative to aminorex and 4,4′-DMAR allows researchers to probe how incremental methylation (4-methyl vs. 4,4′-dimethyl) shifts transporter selectivity from purely catecholaminergic to mixed serotonin-dopamine profiles [1][3]. The availability of the cis-(+/-)- form specifically enables head-to-head comparisons with the trans racemate, isolating the contribution of ring geometry to transporter binding using identical assay platforms [1].

In Vivo Behavioral Pharmacology: Amphetamine-Like Stimulant Reference with Defined Pharmacokinetic Constraints

The full substitution of the cis isomers for the amphetamine discriminative stimulus (ED50 values of 1.2–1.5 mg/kg) [4], coupled with the documented low oral bioavailability (4–16%) and short elimination half-life (35–42 min) in rat models [5], makes cis-(+/-)-4-MAR a precisely characterized reference for behavioral studies requiring an amphetamine-like interoceptive cue with predictable onset and offset kinetics. Researchers designing dose-response experiments must account for these pharmacokinetic properties via parenteral administration routes to achieve consistent brain exposure, a consideration that directly informs procurement quantity and formulation decisions.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Ring Methylation as a Metabolic Stabilization Strategy

The absence of oxazoline ring hydrolysis in 4-MAR, contrasting with the documented urea formation from aminorex [6], positions this compound as a model substrate for studying how 4-position substitution protects heterocyclic rings from metabolic cleavage. Analytical laboratories developing LC-MS/MS methods for novel psychoactive substance metabolites can use the characterized metabolic profile (60% parent drug excreted unchanged; minor metabolites: norephedrine, 5-phenyl-4-methyl-2-oxazolidinone, and 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline) [6] as a validation benchmark.

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